Cas no 14001-72-0 (5-Bromo-2-t-butylaminopyrimidine)

5-Bromo-2-t-butylaminopyrimidine Chemical and Physical Properties
Names and Identifiers
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- 5-BROMO-2-T-BUTYLAMINOPYRIMIDINE
- 5-Bromo-N-(tert-butyl)pyrimidin-2-amine
- 5-Bromo-N-tert-butylpyrimidin-2-amine
- 5-Bromo-2-t-butylaminopyrimidine
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- MDL: MFCD12546490
- Inchi: InChI=1S/C8H12BrN3/c1-8(2,3)12-7-10-4-6(9)5-11-7/h4-5H,1-3H3,(H,10,11,12)
- InChI Key: CDWJPISSORTFRO-UHFFFAOYSA-N
- SMILES: CC(C)(C)NC1=NC=C(C=N1)Br
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
5-Bromo-2-t-butylaminopyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM166153-100g |
5-bromo-N-(tert-butyl)pyrimidin-2-amine |
14001-72-0 | 95% | 100g |
$746 | 2021-08-05 | |
TRC | B680088-250mg |
5-Bromo-2-t-butylaminopyrimidine |
14001-72-0 | 250mg |
$ 75.00 | 2023-04-18 | ||
Chemenu | CM166153-25g |
5-bromo-N-(tert-butyl)pyrimidin-2-amine |
14001-72-0 | 95% | 25g |
$284 | 2021-08-05 | |
abcr | AB274382-1 g |
5-Bromo-2-t-butylaminopyrimidine; 96% |
14001-72-0 | 1g |
€127.00 | 2023-04-26 | ||
TRC | B680088-500mg |
5-Bromo-2-t-butylaminopyrimidine |
14001-72-0 | 500mg |
$ 87.00 | 2023-04-18 | ||
Fluorochem | 218747-5g |
5-Bromo-N-(tert-butyl)pyrimidin-2-amine |
14001-72-0 | 95% | 5g |
£150.00 | 2021-06-29 | |
Alichem | A089000310-100g |
5-Bromo-N-(tert-butyl)pyrimidin-2-amine |
14001-72-0 | 95% | 100g |
$869.82 | 2022-04-02 | |
abcr | AB274382-5g |
5-Bromo-2-t-butylaminopyrimidine, 96%; . |
14001-72-0 | 96% | 5g |
€246.00 | 2025-02-17 | |
1PlusChem | 1P003N10-5g |
5-Bromo-N-(tert-butyl)pyrimidin-2-amine |
14001-72-0 | 96% | 5g |
$150.00 | 2025-02-20 | |
A2B Chem LLC | AB69012-25g |
5-Bromo-2-t-butylaminopyrimidine |
14001-72-0 | 96% | 25g |
$358.00 | 2024-04-20 |
5-Bromo-2-t-butylaminopyrimidine Related Literature
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Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
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2. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355
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Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
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Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
Additional information on 5-Bromo-2-t-butylaminopyrimidine
Professional Introduction to 5-Bromo-2-t-butylaminopyrimidine (CAS No. 14001-72-0)
5-Bromo-2-t-butylaminopyrimidine (CAS No. 14001-72-0) is a significant compound in the field of pharmaceutical and agrochemical research, characterized by its unique structural and chemical properties. This compound, featuring a pyrimidine core substituted with a bromo atom and a t-butylamine side chain, has garnered considerable attention due to its versatile applications in synthetic chemistry and drug development.
The molecular structure of 5-Bromo-2-t-butylaminopyrimidine contributes to its reactivity and utility in various chemical transformations. The presence of the bromine atom at the 5-position enhances its compatibility with cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex organic molecules. Meanwhile, the tertiary amine functionality provided by the t-butyl group offers stability against nucleophilic attack, making it an ideal intermediate for further derivatization.
In recent years, the demand for heterocyclic compounds like 5-Bromo-2-t-butylaminopyrimidine has surged due to their role in developing novel therapeutic agents. The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous pharmacologically active compounds derived from this motif. For instance, recent studies have highlighted the potential of pyrimidine derivatives in targeting kinases and other enzymes involved in cancer metabolism. The compound's structural features make it a valuable building block for designing inhibitors that can modulate these critical biological pathways.
One of the most compelling applications of 5-Bromo-2-t-butylaminopyrimidine is in the synthesis of antiviral agents. The bromine substituent facilitates the introduction of diverse functional groups through palladium-catalyzed reactions, enabling the creation of libraries of compounds for high-throughput screening. Recent advancements in computational chemistry have further accelerated this process by predicting binding affinities and optimizing lead structures. This synergy between experimental synthesis and computational modeling has led to the discovery of several promising candidates for treating viral infections.
The agrochemical sector also benefits from the versatility of 5-Bromo-2-t-butylaminopyrimidine. Its derivatives have been explored as intermediates in the development of novel pesticides and herbicides. The pyrimidine core is particularly effective in disrupting essential metabolic pathways in pests, offering a mode of action that is distinct from traditional agrochemicals. This has opened up new avenues for sustainable agriculture, where compounds derived from this scaffold could provide enhanced efficacy with reduced environmental impact.
From a synthetic chemistry perspective, 5-Bromo-2-t-butylaminopyrimidine serves as a versatile precursor for constructing more complex molecules. The bromine atom at the 5-position allows for easy functionalization via metal-halogen exchange reactions, while the t-butylamine group can be further modified through alkylation or acylation reactions. These attributes make it an indispensable tool in synthetic laboratories aiming to develop novel heterocyclic compounds.
The pharmaceutical industry has leveraged the unique properties of 5-Bromo-2-t-butylaminopyrimidine to develop innovative drug candidates. Researchers have utilized its scaffold to create kinase inhibitors that exhibit high selectivity and potency against various diseases, including cancer and inflammatory disorders. The ability to fine-tune its structure through derivatization has enabled the optimization of pharmacokinetic properties, such as solubility and bioavailability, which are critical for successful drug development.
In conclusion, 5-Bromo-2-t-butylaminopyrimidine (CAS No. 14001-72-0) is a multifaceted compound with broad applications across pharmaceuticals, agrochemicals, and synthetic chemistry. Its unique structural features make it an invaluable intermediate for developing novel therapeutic agents and sustainable agricultural solutions. As research continues to uncover new applications and synthetic methodologies, this compound is poised to remain a cornerstone in chemical innovation.
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